
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Vue d'ensemble
Description
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It is a sulfonated derivative of 1H-pyrazole and is known to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mécanisme D'action
The exact mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is not fully understood. However, it has been suggested that 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has also been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, it also has some limitations, such as its low bioavailability and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid. One potential area of investigation is the development of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, or 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of 5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid and to explore its potential applications in the future.
Propriétés
IUPAC Name |
5-(3-methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-16-14-20(17-8-4-2-5-9-17)24(23-16)18-12-13-21(22(15-18)29(25,26)27)28-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQZJUKDDPCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
![2-amino-4-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3819424.png)
![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)
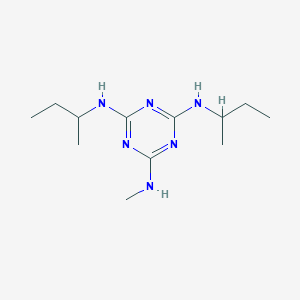
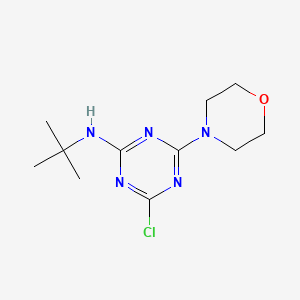

![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
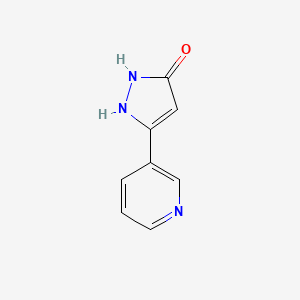

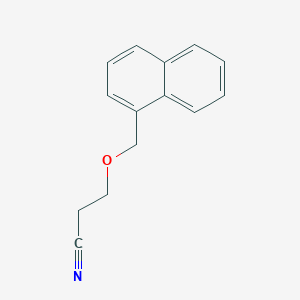
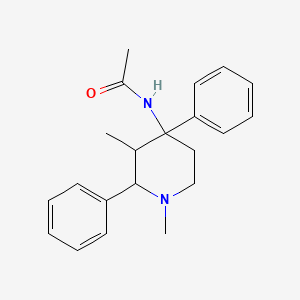

![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)
